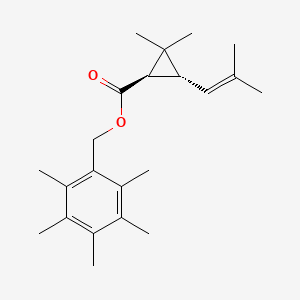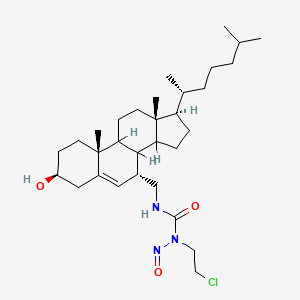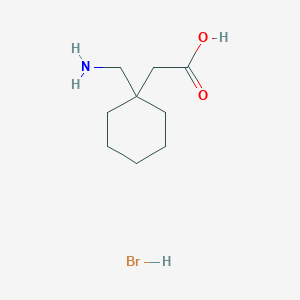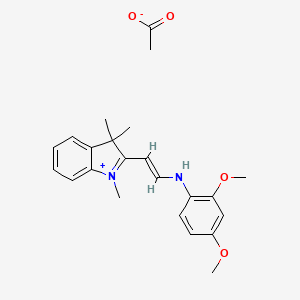
Sodium 3-isopropylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 3-isopropylbenzenesulfonate is an organic compound with the molecular formula C₉H₁₁NaO₃S. It is a sodium salt of 3-isopropylbenzenesulfonic acid. This compound is commonly used as a surfactant and solubilizing agent in various industrial applications due to its ability to enhance the solubility of hydrophobic compounds in aqueous solutions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-isopropylbenzenesulfonate typically involves the sulfonation of cumene (isopropylbenzene) with sulfur trioxide or concentrated sulfuric acid to produce 3-isopropylbenzenesulfonic acid. This acid is then neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods: In industrial settings, the production process is scaled up by using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the temperature and concentration of reactants, ensuring the efficient conversion of cumene to the desired sulfonate .
Chemical Reactions Analysis
Types of Reactions: Sodium 3-isopropylbenzenesulfonate primarily undergoes substitution reactions due to the presence of the sulfonate group, which is a good leaving group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or amines. The reaction typically occurs in aqueous or alcoholic solutions at elevated temperatures.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate or chromium trioxide can oxidize the isopropyl group to form corresponding carboxylic acids.
Reduction Reactions: Reducing agents such as lithium aluminum hydride can reduce the sulfonate group to a sulfinate or thiol.
Major Products:
Substitution Reactions: Products include various substituted benzenesulfonates.
Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.
Reduction Reactions: Products include sulfinates and thiols.
Scientific Research Applications
Sodium 3-isopropylbenzenesulfonate has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of sodium 3-isopropylbenzenesulfonate is its ability to reduce the surface tension of aqueous solutions, thereby enhancing the solubility of hydrophobic compounds. This is achieved through the formation of micelles, where the hydrophobic tails of the molecules aggregate in the center, and the hydrophilic heads face outward, interacting with the aqueous environment .
Comparison with Similar Compounds
Sodium dodecylbenzenesulfonate: Another widely used surfactant with a longer alkyl chain, providing different solubilizing properties.
Sodium cumenesulfonate: Similar in structure but lacks the isopropyl group, resulting in different solubility and reactivity characteristics.
Uniqueness: Sodium 3-isopropylbenzenesulfonate is unique due to the presence of the isopropyl group, which enhances its solubilizing properties and makes it particularly effective in certain industrial and pharmaceutical applications .
Properties
CAS No. |
65130-69-0 |
|---|---|
Molecular Formula |
C9H11NaO3S |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
sodium;3-propan-2-ylbenzenesulfonate |
InChI |
InChI=1S/C9H12O3S.Na/c1-7(2)8-4-3-5-9(6-8)13(10,11)12;/h3-7H,1-2H3,(H,10,11,12);/q;+1/p-1 |
InChI Key |
AOHCANAFQBWHJE-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


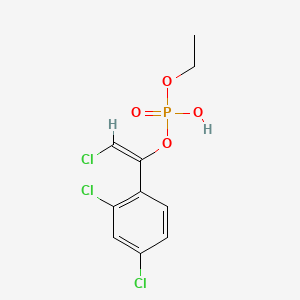

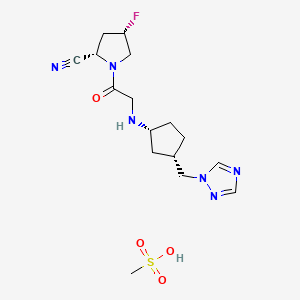
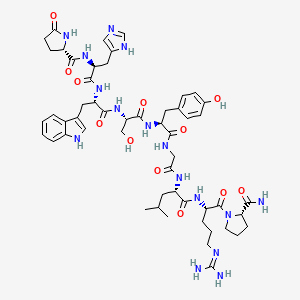
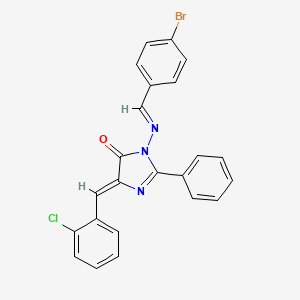
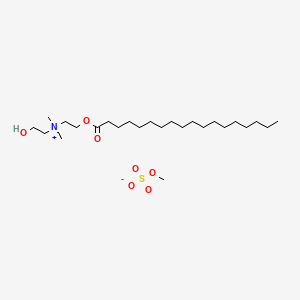
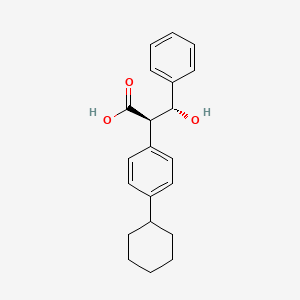
![4-hydroxy-7-[2-[3-[2-(2-naphthalen-1-ylethoxy)ethylsulfonyl]propylamino]ethyl]-3H-1,3-benzothiazol-2-one;hydrochloride](/img/structure/B12775979.png)


